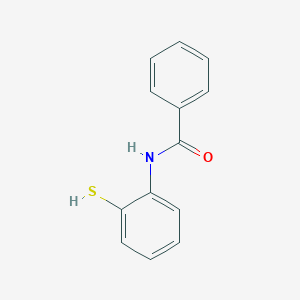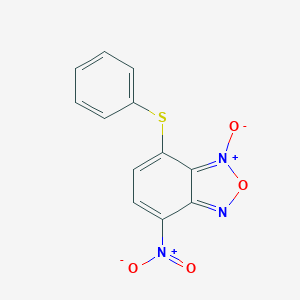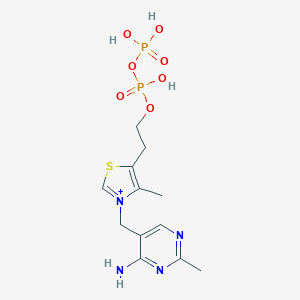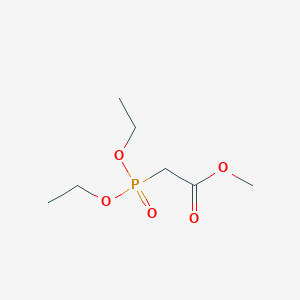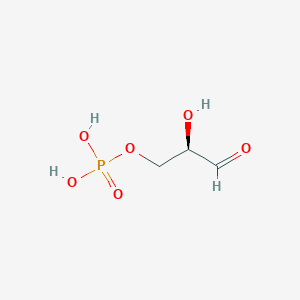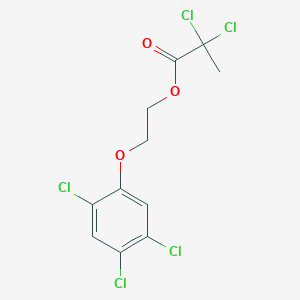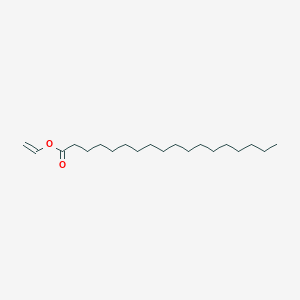
Estearato de vinilo
Descripción general
Descripción
Vinyl stearate is a chemical compound that is used in a variety of applications. It is a white-colored powder that is insoluble in water and has a melting point of about 70°C. Vinyl stearate is a versatile compound with a variety of uses, ranging from industrial applications to pharmaceuticals and cosmetics. In
Aplicaciones Científicas De Investigación
Habilidades antioxidantes en sistemas no acuosos
El estearato de vinilo se ha utilizado en la transesterificación enzimática de (−)-Epigallocatechin-3-O-gallate (EGCG) para mejorar su lipofilicidad y capacidad antioxidante en un sistema no acuoso . La lipasa DF “Amano” 15 se utilizó como catalizador . La lipofilicidad de los derivados estearílicos de EGCG (3,49 ± 0,34) fue mayor (5,06 veces) que la del EGCG parental (0,69 ± 0,08) . Además, los derivados estearílicos de EGCG tuvieron una excelente oxidación de lípidos en comparación con BHT, BHA y EGCG parental .
Mejora de la lipofilicidad
El this compound se ha utilizado para mejorar la lipofilicidad de otros compuestos . Por ejemplo, se agregó a EGCG para aumentar su lipofilicidad . Este aumento de la lipofilicidad puede mejorar la solubilidad del compuesto en los lípidos, lo que puede ser beneficioso en diversas aplicaciones, como la administración de fármacos y la ciencia de los alimentos .
Uso en la transesterificación enzimática
El this compound se puede utilizar en procesos de transesterificación enzimática . En un estudio, se utilizó en la transesterificación enzimática de EGCG . Este proceso se puede utilizar para modificar las propiedades de un compuesto, como su solubilidad o reactividad
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Vinyl stearate, also known as stearic acid vinyl ester, is primarily used as a stabilizer and plasticizer in the production of various polymers, particularly polyvinyl chloride (PVC) . Its primary target is the polymer matrix where it interacts with the polymer chains to enhance their properties .
Mode of Action
Vinyl stearate interacts with the polymer chains by integrating into the matrix. This integration results in an increase in the flexibility and durability of the polymer, making it more resistant to degradation . The compound’s long carbon chain allows it to effectively insert between polymer chains, reducing intermolecular forces and increasing the material’s flexibility .
Biochemical Pathways
For instance, in PVC, it can enhance the material’s resistance to thermal degradation, thereby prolonging the lifespan of the product .
Pharmacokinetics
Its physical properties such as melting point (35-37°c), density (0869 g/cm³), and molecular weight (31051 g/mol) influence its behavior in the polymer matrix .
Result of Action
The incorporation of vinyl stearate into a polymer matrix results in enhanced thermal stability and increased flexibility of the material . This leads to improved product performance and longevity.
Action Environment
The efficacy and stability of vinyl stearate as a polymer additive can be influenced by various environmental factors. For instance, temperature can affect its integration into the polymer matrix and thus its stabilizing effect . Additionally, the presence of other additives can also influence its effectiveness .
Análisis Bioquímico
Biochemical Properties
Vinyl stearate interacts with various biomolecules in biochemical reactions. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research
Cellular Effects
It is known that vinyl stearate can be used as a biochemical reagent in life science research , suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that vinyl stearate can be used as a biochemical reagent in life science research , suggesting that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that vinyl stearate is stable and incompatible with acids, bases, and strong oxidizing agents .
Metabolic Pathways
It is known that vinyl stearate can be used as a biochemical reagent in life science research , suggesting that it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that vinyl stearate is insoluble in water and alcohol but moderately soluble in ketones and vegetable oils , suggesting that it may interact with transporters or binding proteins and could potentially affect its localization or accumulation.
Subcellular Localization
It is known that vinyl stearate can be used as a biochemical reagent in life science research , suggesting that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propiedades
IUPAC Name |
ethenyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4H,2-3,5-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSIMBWBBOJPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-95-6 | |
| Record name | Poly(vinyl stearate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20861736 | |
| Record name | Octadecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111-63-7 | |
| Record name | Vinyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinyl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6L6TFV7BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: What is the molecular formula and weight of vinyl stearate?
A1: Vinyl stearate has the molecular formula C20H38O2 and a molecular weight of 310.52 g/mol.
Q2: Is there any spectroscopic data available for vinyl stearate?
A2: Yes, researchers have used various spectroscopic techniques to characterize vinyl stearate. These include:
- Proton magnetic resonance (PMR) []: Used to investigate molecular motion in vinyl stearate and poly(vinyl stearate) at temperatures ranging from 77 to 340 K.
- Infrared (IR) spectroscopy [, , , ]: Employed to study the structure of vinyl stearate multilayers, its polymerization process, and the characterization of its copolymers.
- X-ray diffraction (XRD) [, , , , ]: Used to analyze the crystalline structure of vinyl stearate and its polymers, including the orientation of monomer units within the crystal lattice.
Q3: Does vinyl stearate exhibit any phase transitions?
A3: Yes, vinyl stearate undergoes a reversible transition at approximately 24.85 °C, as observed through dynamic shear compliance measurements and density-temperature curves []. This transition is attributed to alterations in the cross-sectional packing of the chains within the crystalline structure.
Q4: How is vinyl stearate polymerized?
A4: Vinyl stearate can be polymerized through various methods, including:
- Emulsion polymerization [, ]: Involves the polymerization of vinyl stearate in an aqueous emulsion using a non-ionic emulsifying agent and potassium peroxydisulfate as an initiator.
- Solid-state polymerization [, , ]: Vinyl stearate multilayers can be polymerized in the solid state using gamma radiation as an initiator.
- Cobalt-mediated radical polymerization (CMRP) []: Offers controlled polymerization of vinyl stearate in solution using cobalt(II) diacetylacetonate (Co(acac)2) as a mediator.
Q5: What is the role of vinyl stearate in copolymerization with other monomers?
A5: Vinyl stearate often acts as an internal plasticizer when copolymerized with monomers like vinyl chloride and vinyl acetate [, , , ]. This means it enhances the flexibility and lowers the glass transition temperature (Tg) of the resulting copolymers.
Q6: How does side-chain crystallinity in vinyl stearate copolymers influence their properties?
A6: Side-chain crystallization in copolymers containing vinyl stearate can significantly impact their properties:
- Increased Tg: Crystallinity in the side chains can elevate the Tg of the copolymer []. This occurs because the crystalline regions restrict chain mobility, leading to a higher temperature requirement for the transition to a rubbery state.
- Modulus Enhancement: The presence of side-chain crystallites can enhance the modulus of the copolymer, particularly at temperatures below the melting point of the crystallites [].
Q7: What are the main applications of poly(vinyl stearate)?
A7: Poly(vinyl stearate) finds applications in various fields, including:
- Textile Industry: Used as an interfiber coating on cotton fabrics to impart water repellency and enhance flex abrasion resistance [].
- Paints and Coatings: Poly(vinyl stearate) latices, often synthesized through emulsion polymerization, can be utilized in the formulation of paints and coatings [].
- Biomedical Applications: The biocompatibility of poly(vinyl stearate) makes it suitable for potential applications in drug delivery systems and biomaterials [].
Q8: How does poly(vinyl stearate) behave as a plasticizer in blends with other polymers?
A8: Poly(vinyl stearate) exhibits plasticizing effects when blended with polymers like butadiene-acrylonitrile elastomers and poly(vinyl chloride) (PVC) [, ]. This enhances the flexibility, toughness, and low-temperature properties of the resulting blends.
Q9: What happens to poly(vinyl stearate) monolayers at the air-water interface upon compression?
A9: Poly(vinyl stearate) monolayers at the air-water interface exhibit interesting behavior upon compression:
- Domain Formation and Coalescence: At large areas per monomer unit, the monolayer appears heterogeneous, with solid-like and liquid-like domains. Upon compression, these domains coalesce, forming a more homogeneous monolayer [].
- Irreversible Collapse: Further compression leads to an irreversible collapse of the monolayer, forming three-dimensional structures like buckles and island-like protrusions. This behavior explains the hysteresis observed in surface pressure-area isotherms [].
Q10: How does humidity affect the properties of Langmuir films made from poly(vinyl stearate)?
A10: Unlike some other polymers, increased humidity does not seem to soften glassy Langmuir films of poly(vinyl stearate) by plasticizing the polymer material []. Instead, humidity appears to affect the surface pressure of poly(vinyl stearate) by influencing the rate of water evaporation and, consequently, the temperature at the film's surface. Higher humidity suppresses evaporation, raising the temperature and potentially softening the film [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

